molecular formula C10H12FNO3 B2660477 Methyl 2-amino-5-ethoxy-4-fluorobenzoate CAS No. 1248353-15-2

Methyl 2-amino-5-ethoxy-4-fluorobenzoate

Cat. No.: B2660477
CAS No.: 1248353-15-2
M. Wt: 213.208
InChI Key: OWCWERBVVZIGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-ethoxy-4-fluorobenzoate: is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid, featuring an amino group, an ethoxy group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-ethoxy-4-fluorobenzoate typically involves the esterification of 2-amino-5-ethoxy-4-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-ethoxy-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-5-ethoxy-4-fluorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-ethoxy-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, ethoxy, and fluorine groups allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-5-fluorobenzoate
  • Methyl 2-amino-4-fluorobenzoate
  • Methyl 2-amino-5-ethoxybenzoate

Comparison: Methyl 2-amino-5-ethoxy-4-fluorobenzoate is unique due to the presence of both the ethoxy and fluorine groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

methyl 2-amino-5-ethoxy-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-9-4-6(10(13)14-2)8(12)5-7(9)11/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCWERBVVZIGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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